molecular formula C10H8ClNO B6159508 1-chloro-4-(1-isocyanatocyclopropyl)benzene CAS No. 72934-38-4

1-chloro-4-(1-isocyanatocyclopropyl)benzene

Cat. No.: B6159508
CAS No.: 72934-38-4
M. Wt: 193.63 g/mol
InChI Key: MICJRBRRXHOBFQ-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-isocyanatocyclopropyl)benzene is a chemical compound with the CAS Registry Number 72934-38-4 and a molecular formula of C 10 H 8 ClNO . It has a molecular weight of 193.63 g/mol . The compound is identified by the SMILES notation O=C=NC1(C2=CC=C(Cl)C=C2)CC1, which describes its specific structure featuring a cyclopropyl group attached to the isocyanate functional group . This structure classifies it as an aryl isocyanate, a family of compounds known for their high reactivity. Aryl isocyanates are primarily valued in research for their role as building blocks in synthetic chemistry. They readily undergo reactions with nucleophiles, most notably with amines and alcohols, to form ureas and urethanes, respectively . This makes them essential intermediates in the development of more complex molecules. The presence of both the isocyanate group and the chlorophenyl moiety in this specific compound suggests potential for its use in creating novel polymers, such as polyureas and polyurethanes, or for the synthesis of pharmacologically active scaffolds. Chlorine-containing compounds are of significant interest in medicinal chemistry, as the chlorine atom can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity; more than 250 FDA-approved drugs contain chlorine . The unique cyclopropyl ring may impart steric and electronic properties that can be probed to study structure-activity relationships in new chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures in accordance with laboratory safety standards are required.

Properties

CAS No.

72934-38-4

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-chloro-4-(1-isocyanatocyclopropyl)benzene

InChI

InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2

InChI Key

MICJRBRRXHOBFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)N=C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 4 1 Isocyanatocyclopropyl Benzene

Phosgenation-Based Synthetic Routes to 1-chloro-4-(1-isocyanatocyclopropyl)benzene

Phosgenation represents a direct and industrially significant method for the production of isocyanates from primary amines. This process involves the reaction of the amine precursor with phosgene (B1210022) (COCl₂) or a safer, solid phosgene equivalent such as triphosgene (B27547).

The standard phosgenation process to obtain this compound begins with the corresponding primary amine, 1-(4-chlorophenyl)cyclopropan-1-amine. The synthesis is typically conducted in a two-step sequence known as "cold-hot" phosgenation to minimize the formation of urea (B33335) byproducts and improve yield. sabtechmachine.com

First, in the "cold phosgenation" step, the amine, dissolved in an inert solvent like toluene (B28343) or o-dichlorobenzene, is reacted with a solution of phosgene at a low temperature, generally between 0 and 70°C. sabtechmachine.com This reaction forms an intermediate carbamoyl (B1232498) chloride and an amine hydrochloride salt. sabtechmachine.com

In the subsequent "hot phosgenation" step, the temperature of the reaction mixture is gradually raised to between 80 and 200°C. sabtechmachine.com Additional phosgene is introduced, which converts the amine hydrochloride salt to the isocyanate and facilitates the thermal decomposition of the carbamoyl chloride into the final product, this compound, with the elimination of hydrogen chloride (HCl). sabtechmachine.com The generated HCl gas is removed, often by bubbling an inert gas like nitrogen through the mixture, to drive the reaction to completion. sabtechmachine.com For laboratory-scale syntheses, solid phosgene surrogates like triphosgene are often preferred for their comparative safety and ease of handling. nih.govrsc.org

A plausible synthetic route to the required amine precursor, 1-(4-chlorophenyl)cyclopropan-1-amine, can be envisioned starting from the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid, via a Schmidt rearrangement or a Hofmann rearrangement of the corresponding amide.

Table 1: Generalized Two-Step Phosgenation Process

Step Temperature Range Key Transformation Reactants Products
1. Cold Phosgenation 0–70°C Formation of Intermediates Amine + Phosgene Carbamoyl chloride + Amine hydrochloride
2. Hot Phosgenation 80–200°C Isocyanate Formation Intermediates + Phosgene Isocyanate + HCl

The mechanism of phosgenation begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of phosgene. The reactivity of this process is influenced by the electronic properties of the substituents on the amine.

In the case of 1-(4-chlorophenyl)cyclopropan-1-amine, two key groups affect the nucleophilicity of the amino group:

4-chlorophenyl group: The chlorine atom is an electron-withdrawing group via induction, which decreases the electron density on the phenyl ring. This effect slightly reduces the nucleophilicity of the amine nitrogen compared to a non-substituted analogue.

The reaction proceeds through a carbamoyl chloride intermediate. The final elimination of HCl to form the isocyanate is typically achieved thermally. The stability of the aromatic ring and the strained cyclopropyl (B3062369) system is maintained throughout this non-rearrangement process.

Non-Phosgenation Synthetic Approaches to this compound

To avoid the use of highly toxic phosgene, alternative synthetic methods have been developed. The most prominent of these is the Curtius rearrangement, which generates an isocyanate from a carboxylic acid derivative. wikipedia.orgrsc.org

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate with the same number of carbon atoms (excluding the carboxyl carbon) via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov This method is valued for its mild conditions and high tolerance for various functional groups. nih.gov

The essential precursor for the Curtius rearrangement pathway is the carboxylic acid, 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid. The synthesis of this precursor is a critical first step. A common method involves the hydrolysis of the corresponding nitrile, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile. This hydrolysis can be achieved by heating the nitrile in the presence of a strong acid, such as a sulfuric acid solution.

Once the carboxylic acid is obtained, it must be converted into an acyl azide. This is typically accomplished in two steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive derivative, commonly an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of the Acyl Azide: The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to produce the key intermediate, 1-(4-chlorophenyl)cyclopropane-1-carbonyl azide.

Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion of the carboxylic acid directly to the acyl azide. orgoreview.com

Table 2: Synthesis of Acyl Azide Precursor

Step Starting Material Reagent(s) Intermediate/Product
1 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid SOCl₂ or (COCl)₂ 1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride
2 1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride NaN₃ 1-(4-chlorophenyl)cyclopropane-1-carbonyl azide

With the acyl azide in hand, the final rearrangement to the isocyanate can be induced either thermally or photochemically.

Thermal Rearrangement: Heating the acyl azide in an inert solvent causes it to decompose, losing a molecule of nitrogen gas (N₂). This decomposition is believed to occur via a concerted mechanism, where the migration of the cyclopropyl-phenyl group to the nitrogen atom happens simultaneously with the loss of N₂. wikipedia.orgillinoisstate.edu This concerted pathway is highly stereospecific, with the migrating group retaining its configuration. wikipedia.org This is the preferred method as it typically gives a clean reaction with high yields of the desired isocyanate, this compound. illinoisstate.edu The required temperature can often be lowered by using a Lewis acid catalyst. thermofisher.comlscollege.ac.in

Photochemical Rearrangement: Alternatively, the rearrangement can be initiated by UV light. However, the photochemical pathway is not concerted. It proceeds through the formation of a highly reactive acyl nitrene intermediate after the expulsion of nitrogen gas. wikipedia.orglscollege.ac.in This nitrene can then rearrange to the isocyanate, but it can also participate in undesirable side reactions, such as C-H insertion with the solvent, leading to a mixture of products and lower yields of the target isocyanate. wikipedia.orgnih.gov For this reason, the thermal method is generally favored for the synthesis of isocyanates.

Carbonylation Strategies for Aromatic Isocyanates and their Applicability to this compound

The conversion of an aromatic amine to an isocyanate is a pivotal step in the synthesis of this compound. Carbonylation strategies offer a direct route to this transformation. A prominent method is the reductive carbonylation of nitroaromatics. universiteitleiden.nl This can proceed through two main pathways: a direct method where a nitro compound is reacted with carbon monoxide to form the isocyanate and carbon dioxide, or an indirect method where the isocyanate is trapped in situ with an alcohol or amine to form a carbamate (B1207046) or urea, which is then thermally cracked to yield the isocyanate. universiteitleiden.nl

For the synthesis of this compound, a potential precursor would be 1-chloro-4-(1-nitrocyclopropyl)benzene. The reductive carbonylation of this precursor in the presence of a suitable catalyst, such as a palladium diphosphine complex, could yield the target isocyanate. universiteitleiden.nl The reaction conditions, including catalyst choice, temperature, and pressure, would need to be optimized to maximize the yield and selectivity.

Table 1: Comparison of Carbonylation Strategies for Aromatic Isocyanate Synthesis

StrategyDescriptionPotential Applicability to Target CompoundKey Considerations
Direct Reductive Carbonylation A nitroaromatic compound is directly converted to an isocyanate using carbon monoxide. universiteitleiden.nlApplicable to 1-chloro-4-(1-nitrocyclopropyl)benzene.Requires high pressure and temperature; catalyst selection is crucial for good yields.
Indirect Reductive Carbonylation The isocyanate is formed and trapped as a carbamate or urea, followed by thermal decomposition. universiteitleiden.nlApplicable, with the intermediate carbamate of 1-chloro-4-(1-aminocyclopropyl)benzene being formed and then pyrolyzed.May offer better control and milder conditions for the initial carbonylation step.

Other Emerging Green Chemistry Methods for Isocyanate Synthesis

In response to the hazardous nature of traditional isocyanate synthesis involving phosgene, several greener alternatives have emerged. One such method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org This phosgene-free approach allows for the conversion of aromatic amines to isocyanates under mild, room temperature conditions. chemrxiv.org This method could be directly applied to 1-chloro-4-(1-aminocyclopropyl)benzene to yield the desired isocyanate.

Another green approach focuses on avoiding isocyanates altogether in the production of polyurethanes by utilizing carbon dioxide as a C1 source to synthesize cyclic carbonates, which then react with amines to form poly(hydroxy)urethanes. rsc.org While this method does not produce the target isocyanate itself, it represents a significant green chemistry trend in the broader field of polyurethane precursors.

Synthesis of Key Precursors for this compound

The synthesis of the target molecule hinges on the efficient construction of its key precursors, primarily 1-chloro-4-(1-aminocyclopropyl)benzene.

Construction of the 1-chloro-4-(1-aminocyclopropyl)benzene Core

The synthesis of the 1-chloro-4-(1-aminocyclopropyl)benzene core can be approached through several established methods for creating primary cyclopropylamines. One classic route is the Hofmann rearrangement of a cyclopropanecarboxamide. google.com In this case, 1-(4-chlorophenyl)cyclopropanecarboxamide would be treated with a reagent like sodium hypobromite (B1234621) to yield the desired amine.

Alternatively, a more contemporary approach involves the titanium(II)-mediated coupling of a nitrile with a Grignard reagent, known as the Kulinkovich-Szymoniak reaction. organic-chemistry.org Starting with 4-chlorobenzonitrile (B146240) and a suitable Grignard reagent in the presence of a titanium catalyst and a Lewis acid, this method can provide a direct route to the 1-(4-chlorophenyl)cyclopropylamine. organic-chemistry.org

More recently, the use of ketone homoenolates as electrophiles has been reported for the synthesis of 1-substituted cyclopropylamines. acs.org This would involve the reaction of a 1-(4-chlorophenyl)cyclopropanol-derived homoenolate with an amine source. acs.org

Stereoselective Synthesis of the Cyclopropyl Unit in Related Systems

The creation of chiral centers is of paramount importance in medicinal chemistry. For this compound, the cyclopropyl ring can be a source of chirality if substituted asymmetrically. Chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl ketones, which are versatile precursors to other functionalized cyclopropanes, including cyclopropylamines. rochester.edu An engineered iron-containing protein can catalyze the asymmetric cyclopropanation of a styrene (B11656) derivative, such as 4-chlorostyrene (B41422), to produce a chiral cyclopropyl ketone. rochester.edu This ketone can then be converted to the corresponding chiral amine, preserving the stereochemistry.

Table 2: Methods for Stereoselective Cyclopropane (B1198618) Synthesis

MethodDescriptionRelevance to Target Compound
Chemoenzymatic Synthesis Utilizes an engineered enzyme to catalyze asymmetric cyclopropanation, producing chiral cyclopropyl ketones. rochester.eduCan be used to synthesize a chiral precursor to 1-chloro-4-(1-aminocyclopropyl)benzene.
Asymmetric Carbene Transfer Myoglobin-based catalysts can mediate the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.eduA potential route to a chiral nitrile precursor of the target amine.

Introduction of the Chlorobenzene (B131634) Moiety

The chlorobenzene unit can be incorporated at various stages of the synthesis. One straightforward approach is to begin with a chlorinated starting material, such as 4-chlorostyrene or 4-chlorobenzonitrile, and then construct the cyclopropylamine (B47189) moiety.

Alternatively, the chlorine atom can be introduced later in the synthesis via electrophilic aromatic substitution. For example, 1-phenylcyclopropylamine could be synthesized first, followed by chlorination of the aromatic ring. However, this approach may lead to a mixture of ortho and para isomers, requiring subsequent separation. The directing effects of the cyclopropylamine group would need to be considered to control the regioselectivity of the chlorination.

Optimization and Scalability of this compound Production

The successful transition from laboratory-scale synthesis to industrial production requires careful optimization of the reaction conditions. For the synthesis of aromatic isocyanates, factors such as the molar ratio of reactants, reaction temperature, reaction time, and catalyst loading are critical. sciencepublishinggroup.com For instance, in the synthesis of 1,3-bis(isocyanatomethyl)benzene, the yield was significantly influenced by these parameters. sciencepublishinggroup.com

Reaction Mechanisms and Reactivity Profiles of 1 Chloro 4 1 Isocyanatocyclopropyl Benzene

Fundamental Reactivity of the Isocyanate Group in 1-chloro-4-(1-isocyanatocyclopropyl)benzene

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement makes the carbon atom highly electrophilic and, therefore, reactive towards nucleophiles. The presence of electron-withdrawing substituents on the aromatic ring can further enhance the reactivity of the isocyanate group.

Nucleophilic addition is the most common reaction pathway for isocyanates. A nucleophile attacks the electrophilic carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate which then rearranges to the final product.

Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is of significant industrial importance for the production of polyurethane polymers. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. The resulting intermediate is then protonated to yield the stable carbamate (B1207046). The reaction of this compound with an alcohol would produce the corresponding N-(4-chlorophenyl)cyclopropyl carbamate. The use of catalysts, such as certain metal salts, can significantly increase the rate of carbamate formation. google.com

Table 1: Reactants and Products in Carbamate Formation

Reactant 1 Reactant 2 Product

The reaction of isocyanates with amines yields urea (B33335) derivatives. This reaction is generally faster than the reaction with alcohols because amines are typically stronger nucleophiles. The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate that rapidly rearranges to the urea product. The reaction of this compound with a primary or secondary amine would result in the formation of a substituted urea. Traditional methods for urea synthesis often involve the use of toxic reagents like phosgene (B1210022), making the isocyanate-amine reaction a more favorable alternative. psu.edu

Table 2: Reactants and Products in Urea Formation

Reactant 1 Reactant 2 Product

Isocyanates react with water in a hydrolysis reaction to form a carbamic acid intermediate. Carbamic acids are generally unstable and readily decompose, losing carbon dioxide to form a primary amine. In the case of this compound, hydrolysis would initially produce 1-(4-chlorophenyl)cyclopropylamine. This newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

The double bonds within the isocyanate group allow it to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated compounds, such as alkenes and ketenes, to form four-membered heterocyclic rings. For instance, the reaction of an isocyanate with an alkene can lead to the formation of a β-lactam (2-azetidinone). The mechanism of these reactions can be either concerted or stepwise, depending on the specific reactants and reaction conditions. researchtrends.netresearchgate.net Electron-rich alkenes tend to react via a stepwise mechanism involving a diradical intermediate, while electron-deficient alkenes may react through a concerted pathway. researchtrends.net The synthetic utility of these reactions is significant as β-lactams are core structures in many antibiotic drugs.

Cycloaddition Reactions Involving this compound.

[3+2] Cycloadditions (e.g., with Azides, Nitrones)

The isocyanate functional group, with its cumulated double bonds (C=N=O), can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org These reactions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com

Reaction with Azides: Isocyanates can react with azides in a 1,3-dipolar cycloaddition to form five-membered heterocycles. For instance, aryl isocyanates have been shown to react with trimethylsilylazide to yield tetrazolinone derivatives. researchgate.net This reaction proceeds via the azide (B81097) acting as the 1,3-dipole and the C=N bond of the isocyanate serving as the dipolarophile. The reaction of this compound with an organic azide (R-N₃) would be expected to follow a similar pathway, leading to the formation of a 1,4-disubstituted tetrazol-5(4H)-one. The reaction is generally considered a concerted pericyclic process. wikipedia.org

Reaction with Nitrones: The [3+2] cycloaddition of nitrones with isocyanates has been studied computationally, revealing a complex and solvent-dependent mechanism. acs.orgacs.org The isocyanate group presents two potential sites for cycloaddition: the C=N bond and the C=O bond. These lead to two possible isomeric heterocyclic products: 1,2,4-oxadiazolidin-5-ones (from addition across the C=N bond) and 1,4,2-dioxazolidines (from addition across the C=O bond). acs.orgacs.org

Computational studies using density functional theory (DFT) have shown that the reaction mechanism is sensitive to the polarity of the solvent. acs.org

In the gas phase or in apolar solvents , the reaction proceeds through a concerted mechanism.

In polar solvents , the mechanism shifts to a stepwise process. This begins with the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate, forming a zwitterionic intermediate. The subsequent rate-limiting step involves ring closure to form one of the two possible five-membered rings. acs.org

Across different conditions, calculations indicate that the formation of the 1,2,4-oxadiazolidin-5-one is favored both kinetically and thermodynamically, which aligns with experimental observations for other isocyanates. acs.org

Reactant PairSolvent PolarityFavored MechanismPredominant ProductReference
Nitrone + IsocyanateApolar / Gas PhaseConcerted1,2,4-Oxadiazolidin-5-one acs.org
Nitrone + IsocyanatePolarStepwise1,2,4-Oxadiazolidin-5-one acs.org

Influence of the Cyclopropyl (B3062369) Group on the Reactivity and Selectivity of this compound

The cyclopropyl group, directly attached to the carbon bearing the isocyanate, exerts a profound influence on the molecule's reactivity through both ring strain and stereochemical effects.

Strain-Release Driven Reactivity

Cyclopropane (B1198618) possesses a significant amount of ring strain (approximately 27.5 kcal/mol) due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle. nih.gov This stored potential energy can serve as a powerful thermodynamic driving force in chemical reactions, a principle known as strain-release driven reactivity. nih.govrsc.org

In reactions involving the adjacent isocyanate group, this inherent strain can facilitate processes that lead to the opening of the three-membered ring. While many reactions of isocyanates leave the cyclopropyl ring intact, certain transformations, particularly those involving radical intermediates or transition metal catalysis, could trigger ring-opening. The relief of ring strain would contribute to lowering the activation energy of such a process. For example, a reaction pathway that involves the formation of a radical or a cationic center on the quaternary cyclopropyl carbon could lead to rapid homolytic or heterolytic cleavage of a C-C bond within the ring. This reactivity pattern is well-documented for other cyclopropyl-substituted systems, where the ring participates in the reaction to relieve strain. nih.govarchive.org Although absolute strain energy alone is not always a perfect predictor of reactivity, the combination of strain release and electronic delocalization in transition states makes cyclopropyl groups potent activators for adjacent reactive centers. nih.gov

Stereochemical Implications of the Cyclopropyl Substituent

The cyclopropyl group is a sterically demanding and conformationally rigid substituent. Its presence adjacent to the reactive isocyanate center introduces significant stereochemical bias, which can influence the selectivity of addition reactions. The bulky nature of the 1-(4-chlorophenyl)cyclopropyl moiety can dictate the trajectory of an incoming nucleophile or reactant in a cycloaddition.

This phenomenon, sometimes referred to as the "cyclopropyl effect," can create a preferred direction of approach for reagents, leading to high facial selectivity. chemistryworld.com In reactions of this compound, the cyclopropyl ring and its attached chlorophenyl group effectively block one face of the isocyanate's C=N double bond. Consequently, nucleophiles or dipoles would be expected to approach from the less hindered face, resulting in a high degree of stereocontrol in the product. This type of neighboring group participation is critical for controlling acyclic stereochemistry and can lead to high diastereoselectivity in substitution and addition reactions. nih.govresearchgate.net

Effects of the Chlorobenzene (B131634) Moiety on Electronic and Steric Properties of this compound

The 4-chlorophenyl group attached to the cyclopropane ring modifies the electronic properties of the isocyanate functional group. The reactivity of an isocyanate is highly dependent on the electrophilicity of its central carbon atom. rsc.org Electron-withdrawing substituents increase this electrophilicity, making the isocyanate more susceptible to nucleophilic attack. rsc.orgmdpi.com

The chlorophenyl group exerts two opposing electronic effects:

Inductive Effect (-I): The chlorine atom is highly electronegative and withdraws electron density from the benzene (B151609) ring through the sigma bond framework. This effect is electron-withdrawing.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect is electron-donating.

Substituent on Phenyl IsocyanateElectronic EffectExpected Reactivity toward Nucleophiles
4-Nitro (NO₂)Strongly Electron-WithdrawingHighest
4-Chloro (Cl) Moderately Electron-Withdrawing High
4-Hydro (H)Neutral (Reference)Moderate
4-Methyl (CH₃)Electron-DonatingLower
4-Methoxy (OCH₃)Strongly Electron-DonatingLowest

Polymerization Mechanisms Involving this compound as a Monomer

Isocyanates are versatile monomers capable of undergoing polymerization to form polyisocyanates, which are classified as nylon-1 polymers. These polymers are known for their rigid, rod-like helical conformations. researchgate.net

Homopolymerization Pathways

The most common and controlled method for isocyanate homopolymerization is living anionic polymerization. researchgate.netacs.org This process is typically initiated at low temperatures (e.g., -78 °C) in a polar aprotic solvent like N,N-dimethylformamide (DMF) using a strong nucleophilic initiator, such as an organometallic sodium or lithium compound.

The proposed mechanism for the homopolymerization of this compound is as follows:

Initiation: A nucleophilic initiator (e.g., sodium naphthalenide or an amide) attacks the electrophilic carbon of the isocyanate monomer, forming an amidate anion.

Propagation: The newly formed amidate anion acts as the propagating species, attacking the carbonyl carbon of subsequent monomer molecules in a chain-growth fashion. Each addition regenerates the amidate anion at the growing chain end.

Termination: A major challenge in isocyanate polymerization is a side reaction where the propagating amidate anion can attack a carbonyl group within the polymer chain, leading to the formation of a highly stable cyclic trimer (an isocyanurate). This effectively terminates the chain growth. researchgate.net

The bulky 1-(4-chlorophenyl)cyclopropyl substituent on the monomer would play a crucial role in the polymerization process. Sterically hindered isocyanates often exhibit different polymerization behavior. rsc.org The significant steric hindrance provided by this group could potentially suppress the backbiting reaction that leads to trimerization, thereby favoring the linear propagation pathway and facilitating a more controlled, living polymerization. researchgate.net This would allow for the synthesis of well-defined homopolymers with predictable molecular weights and low polydispersity. acs.org

Copolymerization with Polyols and Other Monomers

The copolymerization of this compound with polyols results in the formation of polyurethanes. This process is a step-growth polymerization, where the isocyanate and polyol monomers react to form a growing polymer chain. The properties of the resulting polyurethane are highly dependent on the structure of both the isocyanate and the polyol, as well as the reaction conditions.

The reaction between an isocyanate and a polyol is an exothermic condensation reaction that can proceed at room temperature, often facilitated by a catalyst. The general mechanism involves the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group.

General Reaction Scheme:

R-NCO + R'-OH → R-NH-CO-O-R' (Isocyanate + Polyol → Urethane (B1682113) Linkage)

The reactivity of the isocyanate group in this compound is influenced by the electronic effects of its substituents. The chlorine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles like polyols. nih.gov Conversely, the cyclopropyl group may have a more complex electronic and steric influence that could modulate this reactivity.

Factors Influencing Copolymerization:

Several factors can influence the copolymerization process and the final properties of the polyurethane:

Structure of the Polyol: The type of polyol (e.g., polyether, polyester), its molecular weight, and the number of hydroxyl groups (functionality) will significantly affect the flexibility, hardness, and chemical resistance of the resulting polymer. doxuchem.com

Stoichiometry (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is a critical parameter. An excess of isocyanate can lead to cross-linking through the formation of allophanate (B1242929) linkages, resulting in a more rigid and thermoset material. researchgate.net

Catalyst: While the reaction can proceed without a catalyst, catalysts such as tertiary amines or organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are often used to increase the reaction rate and control the curing process.

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the formation of allophanates or the trimerization of isocyanates to form isocyanurates.

Illustrative Research Findings:

Due to the absence of specific experimental data for this compound, the following tables present hypothetical data based on the expected reactivity of a substituted aromatic isocyanate with common polyols. This data is for illustrative purposes to demonstrate how variations in comonomers and reaction conditions could influence copolymer properties.

Table 1: Hypothetical Copolymerization of this compound with Different Polyols

Polyol TypeNCO:OH RatioCatalyst (ppm)Curing Temperature (°C)Resulting Polymer Hardness (Shore D)
Polyether Polyol (MW 2000)1.05508055
Polyester Polyol (MW 2000)1.05508065
Polycarbonate Diol (MW 1000)1.107510075
Castor Oil1.02307050

Table 2: Influence of NCO:OH Ratio on Mechanical Properties of a Hypothetical Polyurethane based on this compound and a Polyether Polyol

NCO:OH RatioTensile Strength (MPa)Elongation at Break (%)
1.0025450
1.0535350
1.1045250
1.1550150

The data in these tables illustrates that by carefully selecting the polyol and adjusting the stoichiometry, a wide range of polyurethane materials with tailored properties could potentially be synthesized from this compound. The presence of the chloro and cyclopropyl groups on the benzene ring is anticipated to impart unique characteristics to the resulting polymers, such as modified thermal stability, chemical resistance, and adhesive properties, which would be a subject for future experimental investigation.

Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific computational and theoretical research focused solely on the chemical compound this compound. This lack of available data makes it impossible to provide a thorough and scientifically accurate article based on the detailed outline requested.

While general principles of computational chemistry and theoretical investigations are well-established, and studies on analogous compounds with similar functional groups (such as substituted benzenes) are available, the strict requirement to focus exclusively on this compound and not introduce information from other compounds cannot be met. Generating the requested article without specific research findings would necessitate speculation or the presentation of data from unrelated molecules, which would be scientifically unsound and misleading.

Therefore, until dedicated computational studies on this compound are conducted and published, a detailed and accurate article on its theoretical and computational investigations as per the provided outline cannot be produced.

Advanced Spectroscopic Characterization Techniques Applied to 1 Chloro 4 1 Isocyanatocyclopropyl Benzene for Mechanistic Elucidation

In-Situ Spectroscopic Monitoring of Reactions Involving 1-chloro-4-(1-isocyanatocyclopropyl)benzene

In-situ monitoring provides real-time data on the progress of a chemical reaction without the need for sample extraction, thereby preserving the reaction integrity.

Real-time Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Isocyanate Consumption

Real-time IR and FTIR spectroscopy are powerful tools for monitoring reactions involving isocyanates due to the strong and distinct absorption band of the isocyanate group (-N=C=O). The consumption of this compound in a reaction can be quantitatively monitored by observing the decrease in the intensity of its characteristic isocyanate stretching vibration, which typically appears in the 2250-2275 cm⁻¹ region of the infrared spectrum.

In a hypothetical reaction, such as the formation of a urethane (B1682113) through the reaction of this compound with an alcohol, FTIR spectroscopy could be used to track the reaction kinetics. By measuring the absorbance of the isocyanate peak at regular intervals, a concentration versus time profile can be generated. This data allows for the determination of the reaction rate, rate constant, and reaction order with respect to the isocyanate.

Table 1: Hypothetical FTIR Data for Monitoring Isocyanate Consumption

Time (minutes)Isocyanate Peak Absorbance (arbitrary units)Concentration of this compound (M)
01.000.100
100.850.085
200.720.072
300.610.061
400.520.052
500.440.044
600.370.037

This table is illustrative and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification of Intermediates and Products

NMR spectroscopy is an invaluable tool for the structural elucidation of molecules in solution. In the context of reactions involving this compound, ¹H and ¹³C NMR can be used to identify the structures of intermediates and final products. By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of new signals corresponding to intermediates and products.

For instance, in a reaction where the cyclopropyl (B3062369) ring undergoes rearrangement, changes in the chemical shifts and coupling constants of the cyclopropyl protons and carbons would provide direct evidence of this transformation. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the unambiguous assignment of complex structures. Real-time or "on-the-fly" NMR experiments can provide kinetic data by integrating the signals of key species over time.

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Reaction Studies

Sum Frequency Generation (SFG) is a surface-sensitive spectroscopic technique that provides vibrational spectra of molecules at interfaces. This technique would be particularly useful for studying reactions of this compound that occur at a solid-liquid, liquid-liquid, or gas-liquid interface. For example, if this compound is used in the formation of a polymer film or a surface coating, SFG could probe the orientation and chemical transformation of the isocyanate group at the interface in real-time. By selectively probing the interfacial molecules, SFG can provide unique mechanistic insights that are not accessible with bulk-sensitive techniques.

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), are highly sensitive methods for detecting and identifying reaction intermediates, even those present at very low concentrations. By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the evolution of different species in real-time. The high mass accuracy and fragmentation capabilities of modern mass spectrometers can provide detailed structural information about transient intermediates, which is crucial for piecing together a reaction mechanism. For reactions of this compound, MS could be used to detect and characterize short-lived adducts or rearrangement products.

Derivatization Strategies and Analogue Synthesis for 1 Chloro 4 1 Isocyanatocyclopropyl Benzene

Principles of Derivatization of Isocyanate Functionality

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. aidic.it This high reactivity is foundational to polyurethane chemistry but also presents challenges for analytical quantification due to the compound's instability and potential to react with ambient moisture. rsc.orgpoliuretanos.net Consequently, derivatization is a common and effective strategy to stabilize the isocyanate for analytical purposes. rsc.org This process involves reacting the isocyanate with a suitable agent to form a stable covalent bond, yielding a derivative that is more amenable to chromatographic separation and detection. nih.govproquest.com

For analytical applications, the conversion of isocyanates into stable urea (B33335) or carbamate (B1207046) derivatives is a widely adopted method. researchgate.net These reactions are typically rapid and quantitative, ensuring that the concentration of the derivative accurately reflects the initial concentration of the isocyanate.

Urea Formation: Isocyanates react readily with primary and secondary amines to form stable urea derivatives. commonorganicchemistry.comresearchgate.net This reaction is often preferred for derivatization because amines are generally more reactive towards isocyanates than alcohols. researchgate.netacs.org The resulting urea is a stable, non-volatile compound that can be readily analyzed using techniques like high-performance liquid chromatography (HPLC). researchgate.net A variety of amine-based derivatizing agents have been developed for this purpose. researchgate.net The reaction is typically performed in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature and does not require a catalyst. commonorganicchemistry.com

Carbamate Formation: The reaction of isocyanates with alcohols produces carbamate (urethane) derivatives. kuleuven.bechempedia.info While alcohols are generally less nucleophilic than amines, this reaction is fundamental to polyurethane production and can also be used for derivatization. rsc.orgnih.gov The reaction can be catalyzed by amines or organometallic compounds to increase the rate of carbamate formation. chempedia.info The resulting carbamates are stable compounds suitable for analysis. acs.org Carbamate groups are of significant interest as they can act as bioisosteres of amide bonds, potentially offering improved pharmacokinetic properties in medicinal chemistry contexts. nih.gov

Table 6.1.1: Common Derivatizing Agents for Isocyanates for Analytical Urea/Carbamate Formation

Derivative Type Reagent Class Example Reagent Resulting Derivative Analytical Utility
Urea Primary/Secondary Amines Dibutylamine (DBA) researchgate.net N,N-Dibutylurea derivative Stable, suitable for HPLC-UV analysis. researchgate.net
Urea Piperazines 1-(2-Methoxyphenyl)piperazine (MOPP) nih.gov MOPP-urea derivative Provides UV and electrochemical detection. nih.govresearchgate.net
Carbamate Alcohols Methanol Methylcarbamate derivative Stable derivative for chromatographic analysis. rsc.org
Carbamate Phenols Phenol Phenylcarbamate derivative Used in kinetic and mechanistic studies. rsc.org

To achieve very low detection limits required in applications such as occupational exposure monitoring, derivatizing agents containing chromophoric or fluorophoric moieties are used. rsc.org These agents "tag" the isocyanate molecule, producing a derivative with strong ultraviolet (UV) absorbance or fluorescence properties, which significantly enhances the sensitivity of detection by HPLC with UV or fluorescence detectors. researchgate.netrsc.org

A successful derivatizing agent for this purpose must react quickly and completely with all isocyanate groups. nih.govproquest.com The resulting derivative should be highly detectable, and the detector response should be proportional to the number of isocyanate groups present. nih.gov Several such reagents have been developed, often based on piperazine (B1678402) or amine structures linked to large aromatic systems like anthracene (B1667546) or naphthalene. rsc.org

For example, 1-(9-anthracenylmethyl)piperazine (MAP) was developed as a fluorescent derivatizing agent. nih.gov Its derivatives exhibit high molar absorptivity and fluorescence response, making it suitable for the determination of total isocyanate groups in air samples. nih.govproquest.com Other established reagents include 9-(methylaminomethyl)anthracene (B57991) (MAMA) and tryptamine (B22526) (TRYP). nih.gov The choice of reagent can impact the reactivity and the intensity of the signal, as shown in the comparative data below. nih.gov

Table 6.1.2: Comparison of Chromophoric and Fluorophoric Derivatizing Agents for Phenyl Isocyanate

Reagent Relative Reactivity (%) Average Molar Absorptivity (L·mol⁻¹·cm⁻¹) Average Fluorescence Response (%)
1-(9-Anthracenylmethyl)piperazine (MAP) 100 1.47 x 10⁵ 100
1-(2-Methoxyphenyl)piperazine (MOPP) 88 N/A N/A
Tryptamine (TRYP) 30 3.98 x 10⁴ 2.27
9-(Methylaminomethyl)anthracene (MAMA) 25 1.38 x 10⁵ 41.0

Data sourced from a study comparing reagents for phenyl isocyanate derivatization. nih.gov

Synthesis of Structurally Modified Analogues of 1-chloro-4-(1-isocyanatocyclopropyl)benzene

The synthesis of analogues of this compound involves systematic structural modifications to its three main components: the aromatic ring, the cyclopropyl (B3062369) ring, and the isocyanate functional group. Such modifications are crucial for developing new compounds with tailored chemical and biological properties.

The benzene (B151609) ring of the parent compound can be modified by altering the existing chloro substituent or by introducing additional functional groups. The principles of electrophilic aromatic substitution guide these transformations. uomustansiriyah.edu.iq The existing chloro group and the cyclopropyl group are both ortho-, para-directing groups, meaning they will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. scribd.com However, since the para position is already occupied, further substitution would be directed to the positions ortho to the cyclopropyl group (positions 2 and 6).

Table 6.2.1: Potential Aromatic Ring Modifications and Synthetic Strategies

Modification Synthetic Reaction Reagents Expected Outcome
Halogen Exchange Halex Reaction / Sandmeyer Reaction CuBr, CuI (from diazonium salt) Synthesis of bromo- and iodo-analogues.
Alkylation Friedel–Crafts Alkylation uomustansiriyah.edu.iq R-Cl, AlCl₃ Introduction of an alkyl group at the 2-position.
Acylation Friedel–Crafts Acylation uomustansiriyah.edu.iq R-COCl, AlCl₃ Introduction of an acyl group, which can be further reduced. msu.eduyoutube.com
Nitration Electrophilic Nitration uomustansiriyah.edu.iq HNO₃, H₂SO₄ Introduction of a nitro group (-NO₂), a meta-director. youtube.com
Amination Reduction of Nitro Group msu.edu H₂, Pd/C or Sn, HCl Conversion of a nitro group to an amino group (-NH₂), an ortho, para-director. youtube.com

The electronic properties of the substituents significantly influence the reactivity of the aromatic ring. aip.org Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. scribd.commsu.edu By strategically introducing different functional groups, a wide array of analogues with varied electronic and steric properties can be synthesized.

The cyclopropyl ring is a key structural feature that imparts conformational rigidity. iris-biotech.de Altering this ring can significantly impact a molecule's three-dimensional shape and properties. Analogues can be synthesized by introducing substituents onto the cyclopropane (B1198618) ring or by modifying the ring itself.

Synthetic strategies for creating substituted cyclopropanes often involve the cyclopropanation of a corresponding alkene. marquette.edu For example, starting with a substituted 4-chlorostyrene (B41422) derivative and reacting it with a carbene or carbenoid source (e.g., via a Simmons-Smith reaction or a transition metal-catalyzed reaction with a diazo compound) would yield analogues with substituents on the cyclopropyl ring. marquette.eduacs.org Chemoenzymatic strategies have also been developed to produce a diverse library of chiral cyclopropane scaffolds, which could be adapted for this purpose. nih.gov These methods allow for the creation of analogues with, for instance, additional methyl or phenyl groups on the three-membered ring, or even the incorporation of the cyclopropane into a spirocyclic system.

Replacing the oxygen atom of the isocyanate group with a larger chalcogen, such as sulfur or selenium, yields isothiocyanate (–N=C=S) and isoselenocyanate (–N=C=Se) analogues, respectively. acs.org These functional groups have different electronic and steric properties and often exhibit unique reactivity and biological activity. researchgate.net

Isothiocyanate Synthesis: Isothiocyanates are commonly synthesized from primary amines, which are the precursors to isocyanates as well. nih.gov A prevalent method involves the reaction of the primary amine—in this case, 1-amino-1-(4-chlorophenyl)cyclopropane—with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.gov Subsequent treatment with a desulfurization agent yields the target isothiocyanate. nih.gov Other methods include the reaction of isocyanides with elemental sulfur or the use of thiophosgene (B130339) and its surrogates. mdpi.comrsc.org

Isoselenocyanate Synthesis: The synthesis of isoselenocyanates is less developed than that of their sulfur counterparts due to the higher toxicity and instability of some selenium reagents. nih.gov However, established methods exist. The classical approach involves the addition of elemental selenium to an isonitrile. nih.govscispace.com Another common route is the reaction of a primary amine with carbon diselenide (CSe₂) or by treating a formamide (B127407) precursor with selenium compounds. scispace.comresearchgate.net These methods could be applied to the corresponding amine or isonitrile precursor of this compound to generate its isoselenocyanate analogue. scispace.com Organoselenium compounds, including isoselenocyanates, are of increasing interest due to their potential chemotherapeutic properties, often showing greater cytotoxicity toward cancer cells than their sulfur analogues. researchgate.net

Table 6.2.3: Reagents for Synthesis of Isothiocyanate and Isoselenocyanate Analogues

Target Analogue Precursor Key Reagents Reference Method

| Isothiocyanate | Primary Amine | 1. Carbon Disulfide (CS₂) + Base 2. Desulfurization Agent (e.g., H₂O₂) | Decomposition of dithiocarbamate salt. nih.gov | | Isothiocyanate | Isonitrile | Elemental Sulfur (S₈), Amine catalyst | Amine-catalyzed sulfurization. rsc.org | | Isoselenocyanate | Primary Amine | Carbon Diselenide (CSe₂), HgCl₂ | Reaction with CSe₂. nih.govscispace.com | | Isoselenocyanate | Isonitrile | Elemental Selenium (Se) | Addition of selenium to isonitrile. nih.govscispace.com |

Despite a comprehensive search of scientific literature and chemical databases, there is currently a lack of specific published information on the derivatization strategies and the development of "this compound" as a building block for diverse chemical scaffolds.

The requested article structure, focusing on detailed research findings and data tables for the derivatization of this specific compound, cannot be fulfilled at this time due to the absence of relevant studies in the public domain.

General chemical principles suggest that the isocyanate group of "this compound" would be reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and amines, respectively. The cyclopropyl ring and the chloro-substituted benzene ring also offer potential sites for various chemical modifications. However, without specific examples and research data from laboratory synthesis and characterization, any discussion would be purely theoretical and would not meet the requirements for a detailed and scientifically accurate article based on research findings.

Further research and publication in the field of synthetic chemistry are needed to elucidate the potential of "this compound" as a versatile building block. At present, the necessary data to construct the requested in-depth article is not available.

Applications of 1 Chloro 4 1 Isocyanatocyclopropyl Benzene in Advanced Chemical Synthesis

Utilization as a Reactive Intermediate in Multi-step Organic Syntheses

The isocyanate group is a powerful electrophile, making 1-chloro-4-(1-isocyanatocyclopropyl)benzene an excellent candidate for use as a reactive intermediate in the synthesis of complex organic molecules, particularly heterocycles. In many synthetic sequences, isocyanates are not isolated but are generated in situ and trapped by a nucleophile in the same pot. A common method for generating aryl isocyanates within a reaction sequence is the Curtius rearrangement of a corresponding acyl azide (B81097), which proceeds through a reactive isocyanate intermediate that is immediately consumed. nih.govresearchgate.net

Aryl isocyanates are key building blocks in a variety of multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov The use of this compound in such reactions would allow for the direct incorporation of the 4-chloro-(1-cyclopropyl)phenylamino carbonyl moiety into complex scaffolds. The electron-withdrawing nature of the chlorine atom on the aromatic ring is known to increase the electrophilicity of the isocyanate carbon, enhancing its reactivity toward nucleophiles and potentially increasing reaction yields. nih.gov

For instance, aryl isocyanates are widely used in the synthesis of nitrogen-containing heterocycles. In reactions with various substrates, they can lead to the formation of quinazolinones, hydantoins, and triazoles. nih.govrsc.org The specific structure of this compound would introduce a unique substitution pattern into these heterocyclic cores, which could be valuable in medicinal chemistry and materials science.

Table 1: Potential Multicomponent Reactions Utilizing Aryl Isocyanates as Reactive Intermediates
Reaction TypeOther ReactantsResulting HeterocycleRole of IsocyanateReference Example
Pseudo 3-MCRα-azido esterHydantoinProvides C=O and N-Ar fragments nih.gov
Iron(III)-catalyzed MCR2-aminoacetophenone, 2-aminobenzaldehydeSpiroquinazolin-2-oneCyclization partner nih.gov
[1 + 1 + 3] Annulation3-aminoacrylates, (NH₄)₂Ce(NO₃)₆N-2-aryl-1,2,3-triazoleNitrogen source and aryl group donor rsc.org
Dual-copper catalyzed reactionDimethoxycarbeneHydantoinProvides C=O and N-Ar fragments nih.gov

Role as a Monomer in Precision Polymer Synthesis (Focus on controlled polymerization, not material properties)

Aryl isocyanates can serve as monomers in polymerization reactions. While the uncontrolled polymerization of isocyanates can lead to a mixture of products, including cyclic trimers (isocyanurates), precision polymer synthesis aims to create polymers with well-defined structures, molecular weights, and low dispersity (Đ). acs.org For a monoisocyanate like this compound, this is particularly relevant in the context of living polymerization and controlled chain-growth copolymerization.

Living anionic polymerization is a powerful technique for the synthesis of polyisocyanates. This method can overcome the common side reaction of cyclotrimerization, allowing for the production of high molecular weight polymers with a narrow molecular weight distribution (Đ close to 1.0). acs.org Such control enables the synthesis of well-defined homopolymers and block copolymers where the unique properties of the this compound monomer unit could be systematically incorporated and studied. acs.org

Another advanced approach is the chain-growth copolymerization of aryl isocyanates with other monomers, such as epoxides. Research has demonstrated that anionic copolymerization of aryl isocyanates and epoxides, using a combination of a Lewis base initiator and a Lewis acid activator, can proceed with living characteristics. nih.gov This process yields polyurethanes with narrow molecular weight distributions and defined end groups, a significant departure from traditional step-growth polyurethane synthesis. nih.gov The use of this compound as a monomer in these systems would result in polyurethanes with pendant chlorophenyl-cyclopropyl groups, allowing for precise control over the polymer's primary structure.

Table 2: Controlled Polymerization Methods for Aryl Isocyanates
Polymerization MethodCo-monomer (if any)Key FeaturesResulting Polymer TypeReference Example
Living Anionic PolymerizationNone (Homopolymerization)Controlled molecular weight, low dispersity (Đ ≈ 1), suppression of cyclotrimerization.Polyisocyanate acs.org
Quasi-Living Anionic CopolymerizationEpoxides (e.g., 1,2-butylene oxide)Chain-growth mechanism, narrow molecular weight distribution, defined end-groups.Polyurethane (Nontraditional) nih.gov
Alternating CopolymerizationEpoxides (e.g., cyclohexene (B86901) oxide)Strictly alternating sequence of monomer units.Poly(aryl isocyanate-alt-epoxide) acs.org

Application as a Reagent for Selective Functionalization of Organic Substrates

The primary reaction of isocyanates is their addition to nucleophiles. This reactivity makes this compound a valuable reagent for the selective functionalization of organic molecules, introducing the 1-(4-chlorophenyl)cyclopropyl-aminocarbonyl group. This transformation is highly efficient and typically proceeds without the formation of byproducts, making it an atom-economical process.

The reaction with alcohols (R-OH) yields carbamates (urethanes), while the reaction with primary or secondary amines (R-NH₂) produces ureas. These reactions are fundamental in organic synthesis and are used to protect functional groups, link molecular fragments, or synthesize molecules with specific biological activities. For example, the diaryl urea (B33335) linkage is a key structural motif in many pharmaceutical compounds, including the kinase inhibitor Sorafenib. asianpubs.org The synthesis of Sorafenib analogs often involves the reaction of a substituted aryl amine with a custom-synthesized aryl isocyanate. asianpubs.org By analogy, this compound could be used to functionalize amines to create novel urea derivatives for screening in drug discovery programs.

Furthermore, aryl isocyanates can participate in more complex transformations that result in the functionalization of substrates. Palladium-catalyzed cyclization reactions of 2-(alkynyl)aryl isocyanates with organoboron reagents, for example, lead to the stereoselective synthesis of 3-alkylideneoxindoles. acs.org While the subject compound does not have the ortho-alkynyl group, this illustrates the broader potential of aryl isocyanates as reagents in transition-metal-catalyzed reactions for constructing complex molecular architectures.

Table 3: Selective Functionalization Reactions with Aryl Isocyanates
Nucleophilic SubstrateFunctional GroupProduct ClassSignificanceReference Example
Alcohols (R-OH)HydroxylCarbamate (B1207046) (Urethane)Linker group, protecting group acs.org
Amines (R-NH₂)AminoUreaCommon in pharmaceuticals, hydrogen-bonding motifs asianpubs.org
Water (H₂O)HydroxylAmine + CO₂ (via unstable carbamic acid)Used in foam production; can be an undesired side reaction noaa.gov
Thiols (R-SH)ThiolThiocarbamateSulfur-containing analogs of carbamates nih.gov

Integration into Catalytic Systems (e.g., as a ligand precursor or component of an organocatalyst)

While not a catalyst itself, this compound can serve as a precursor for the synthesis of molecules that are active components in catalytic systems. The isocyanate group can be readily converted into other functionalities, such as ureas, thioureas, or amides, which are privileged structures in ligand design and organocatalysis.

For example, reacting this compound with a chiral amine would produce a chiral urea. Chiral ureas and thioureas are highly effective hydrogen-bond-donating organocatalysts, capable of activating electrophiles and controlling stereochemistry in a wide range of asymmetric reactions. The specific electronic and steric properties imparted by the 1-chloro-4-(1-cyclopropyl)phenyl moiety could modulate the activity and selectivity of such a catalyst.

In the realm of organometallic chemistry, the isocyanate functional group can be a reactive handle for derivatizing existing ligands or for building new ones. Furthermore, isocyanate intermediates have been identified and trapped within the coordination sphere of transition metals, such as in ruthenium-based pincer complexes used for the catalytic synthesis of ureas from formamides. acs.org This suggests a potential role for isocyanates as reactive species that interact directly with a metal center during a catalytic cycle. Although distinct from isocyanates, the related class of compounds, isocyanides (R-N≡C), are well-established ligands in coordination chemistry and catalysis, highlighting the potential for C-N functional groups in this domain. nih.gov The conversion of the isocyanate group into a structure suitable for metal coordination would be a key step in leveraging this molecule as a ligand precursor.

Table 4: Potential Routes to Catalytic Species from an Aryl Isocyanate Precursor
Catalyst TypeModification of IsocyanateKey Structural FeaturePotential Catalytic ApplicationConceptual Basis
OrganocatalystReaction with a chiral amineChiral Urea/ThioureaAsymmetric hydrogen-bond catalysis nih.gov
Ligand for Metal CatalystReaction with a bifunctional amine (e.g., amino-phosphine)Urea-phosphine hybridAsymmetric transition-metal catalysis nih.gov
Component of Organometallic ComplexDirect reaction or transformation within a coordination sphereTrapped isocyanate or derivativeIntermediate in catalytic cycles (e.g., dehydrogenative coupling) acs.org

Future Directions and Emerging Research Avenues for 1 Chloro 4 1 Isocyanatocyclopropyl Benzene Research

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022) and its derivatives, which generates significant hazardous waste and raises safety concerns. thieme-connect.comuniversityofcalifornia.eduwikipedia.org A primary future goal is to develop greener, safer, and more atom-economical synthetic pathways to 1-chloro-4-(1-isocyanatocyclopropyl)benzene.

Atom economy, a principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Routes that maximize atom economy are inherently more sustainable as they minimize waste.

Key research directions include:

Phosgene-Free Syntheses: The Curtius rearrangement represents a prominent phosgene-free alternative. This reaction proceeds from a carboxylic acid precursor, via a high-energy acyl azide (B81097) intermediate, to yield the isocyanate. thieme-connect.comacs.org Applying this to the target molecule would involve the synthesis of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid and its subsequent conversion.

Catalytic Approaches: Investigating catalytic methods, such as the catalytic carbonylation of the corresponding amine or nitro compound, could provide more efficient and selective routes, reducing the need for stoichiometric reagents and minimizing byproduct formation.

FeatureTraditional Phosgenation RouteSustainable Curtius Rearrangement
Primary Reagent Phosgene (COCl₂)Diphenylphosphoryl azide (DPPA) or similar
Toxicity Profile Highly toxic, corrosive HCl byproductAvoids phosgene, but azides are high-energy
Atom Economy Lower due to HCl byproductPotentially higher, N₂ is the main byproduct
Safety Concerns Requires specialized handling of toxic gasIn-situ generation of azides often preferred

Discovery of Novel Reaction Pathways and Transformations Driven by the Isocyanate-Cyclopropyl Combination

The molecular architecture of this compound, featuring both a highly electrophilic isocyanate group and a strained three-membered cyclopropyl (B3062369) ring, offers a rich landscape for discovering novel chemical transformations. The interplay between these two functional groups could lead to unique reactivity not observed in simpler isocyanates or cyclopropane (B1198618) derivatives.

Nucleophilic Addition Reactions: Isocyanates are highly susceptible to attack by nucleophiles like alcohols, amines, and water to form urethanes, ureas, and amines (after decarboxylation), respectively. wikipedia.orgnih.govnoaa.gov Research can focus on using this reactivity to synthesize a diverse library of derivatives for applications in materials science and pharmaceuticals.

Cycloaddition Reactions: The isocyanate group can act as a dienophile in Diels-Alder reactions, and both functional groups could participate in various [m+n] cycloadditions to construct complex heterocyclic systems. wikipedia.org

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclopropyl ring makes it susceptible to cleavage under certain conditions (e.g., with electrophiles or transition metals). The proximity of the isocyanate group could direct or participate in these ring-opening or rearrangement cascades, leading to novel molecular scaffolds. archive.orgarchive.org This could involve transformations into larger ring systems or functionalized linear chains.

Multicomponent Reactions (MCRs): Isocyanates are valuable components in MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov Developing novel MCRs that incorporate the unique reactivity of the cyclopropyl moiety is a significant area for future exploration.

Reaction TypePotential Reactant(s)Potential Product Class
Urethane (B1682113) Formation Alcohols, PhenolsPolyurethanes, Carbamates
Urea (B33335) Formation Primary/Secondary AminesSubstituted Ureas
[4+2] Cycloaddition DienesN-heterocycles
Transition-Metal Catalyzed Ring-Opening Transition Metal CatalystFunctionalized Alkenes/Heterocycles
Ugi-type MCR Aldehyde, Amine, IsocyanideComplex Peptidomimetic Structures

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and materials discovery. jetir.orgrjptonline.org These computational tools can be applied to accelerate the research and development of this compound.

Reaction Outcome Prediction: AI models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the most likely product of a given set of reactants and conditions. mit.edu For this specific molecule, an AI model could predict the outcomes of novel transformations, saving significant experimental time and resources. jetir.orgmit.edu

Synthesis Route Optimization: ML algorithms can analyze various synthetic parameters (e.g., catalyst, solvent, temperature, reaction time) to identify the optimal conditions for maximizing yield and minimizing byproducts for its synthesis. rjptonline.orgmdpi.com This data-driven approach surpasses traditional one-factor-at-a-time experimentation in efficiency.

Property Prediction: If this compound is considered as a monomer for new polymers, ML models could predict the physical and chemical properties of the resulting materials (e.g., thermal stability, mechanical strength) based on its structure, guiding the design of materials with desired characteristics. rsc.org

AI/ML ApplicationInput Data ExamplesPredicted Output
Reaction Prediction Reactant structures, reagents, solventMajor product structure, yield (%)
Condition Optimization Catalyst type, temperature, pressureOptimal yield, selectivity (%)
Material Property Prediction Monomer structure, polymer chain lengthGlass transition temp., tensile strength

Advances in Microfluidic and Flow Chemistry for this compound Synthesis and Reactions

Flow chemistry, often conducted in microfluidic reactors, offers substantial advantages over traditional batch synthesis, particularly for reactions involving hazardous materials or intermediates. nih.govmdpi.com This technology is exceptionally well-suited for the synthesis and subsequent reactions of this compound.

Enhanced Safety: Isocyanate synthesis via methods like the Curtius rearrangement involves thermally sensitive and potentially explosive acyl azide intermediates. thieme-connect.comacs.org Flow reactors allow for the in-situ generation and immediate consumption of these intermediates in a very small volume, drastically reducing the risk associated with their accumulation. thieme-connect.comuniversityofcalifornia.eduacs.org

Precise Process Control: Microfluidic systems provide superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. nih.gov This leads to more consistent product quality, higher yields, and fewer side reactions.

Scalability and Automation: Processes developed in flow chemistry can often be scaled up by running multiple reactors in parallel ("numbering-up") or by extending the operation time. rsc.orgrsc.org The entire synthesis and reaction sequence can be automated, improving reproducibility and efficiency. rsc.org The synthesis of this compound in a continuous flow setup would represent a significant advancement towards safer and more efficient industrial production.

ParameterBatch SynthesisFlow/Microfluidic Synthesis
Safety Higher risk with hazardous intermediatesSignificantly improved due to small volumes
Heat Transfer Often inefficient, risk of hotspotsExcellent, enables precise temperature control
Scalability Challenging, requires reactor redesignStraightforward via numbering-up
Process Control Limited, concentration/temp gradientsPrecise control over residence time/mixing
Reproducibility Can vary between batchesHigh batch-to-batch consistency

Q & A

Q. What are the recommended synthetic routes for 1-chloro-4-(1-isocyanatocyclopropyl)benzene?

The synthesis of this compound likely involves introducing the isocyanate group onto a cyclopropane-substituted benzene precursor. A plausible route includes:

  • Step 1 : Synthesize 1-chloro-4-(1-aminocyclopropyl)benzene via Buchwald-Hartwig amination or nucleophilic substitution of a halogenated benzene derivative with a cyclopropylamine.
  • Step 2 : Convert the amine to an isocyanate using phosgene or safer alternatives like triphosgene in anhydrous conditions .
  • Key considerations : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the isocyanate group. Monitor reaction progress via FTIR for N=C=O stretch (~2270 cm⁻¹) .

Q. How can the purity of this compound be assessed?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve polar byproducts .
  • Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR. The cyclopropyl group will show characteristic coupling patterns (e.g., 1^1H NMR: δ 0.8–1.5 ppm for cyclopropyl protons) .
  • Elemental analysis : Verify %C, %H, and %N to confirm stoichiometry.

Q. What safety protocols are critical during handling?

  • Ventilation : Use fume hoods or closed systems to avoid inhalation of isocyanate vapors, which are respiratory irritants .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if local exhaust is insufficient .
  • Spill management : Neutralize spills with damp sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction kinetics of this compound with amines be studied?

  • Experimental design : React this compound with primary amines (e.g., benzylamine) in anhydrous THF.
  • In-situ monitoring : Track isocyanate consumption via FTIR or Raman spectroscopy. Calculate rate constants using pseudo-first-order kinetics under excess amine conditions .
  • Data interpretation : Plot ln([NCO]₀/[NCO]ₜ) vs. time to determine rate constants. Compare activation energies for steric effects from the cyclopropyl group .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Scenario : Discrepancies in NMR peak assignments for cyclopropyl vs. aromatic protons.
  • Solution : Perform 2D NMR (e.g., COSY, HSQC) to correlate proton and carbon signals. For cyclopropyl protons, observe 3JHH^3J_{HH} couplings (~5–10 Hz) in COSY .
  • Alternative : Use X-ray crystallography if crystals are obtainable. The cyclopropyl ring’s bond angles (~60°) will confirm geometry .

Q. What strategies mitigate side reactions during synthesis?

  • Byproduct formation : Hydrolysis of the isocyanate group to urea derivatives due to moisture.
  • Preventive measures : Use rigorously dried solvents (e.g., molecular sieves) and Schlenk techniques. Add scavengers like triethylamine to neutralize HCl byproducts .
  • Quality control : Monitor reactions with TLC (silica gel, hexane/ethyl acetate eluent) to detect early-stage impurities .

Q. How to design stability studies under varying conditions?

  • Thermal stability : Heat samples in sealed ampules at 50–100°C and analyze degradation via GC-MS. Identify decomposition products (e.g., cyclopropane ring-opening compounds) .
  • Photostability : Expose to UV light (λ = 365 nm) and monitor changes using HPLC. Use quenchers like BHT to assess radical-mediated pathways .

Methodological Notes

  • Synthetic optimization : For cyclopropane ring formation, consider Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation .
  • Analytical cross-validation : Combine MS (ESI+) for molecular ion confirmation ([M+H]⁺ expected) with elemental analysis to address discrepancies .

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